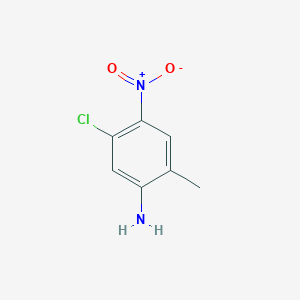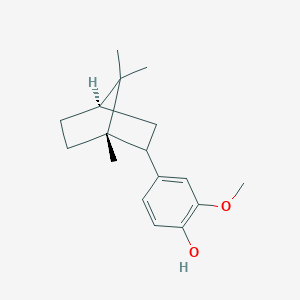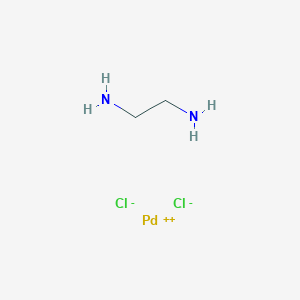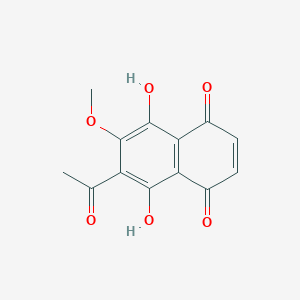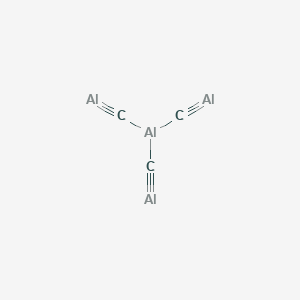
2,4-Diphenyl-6a-thiathiophthene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diphenyl-6a-thiathiophthene (DPTTP) is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. DPTTP is a thiophene-based molecule that contains two phenyl rings, which are responsible for its aromaticity and stability. It has been widely used in various scientific fields, including material science, organic chemistry, and biochemistry.
作用機序
The mechanism of action of 2,4-Diphenyl-6a-thiathiophthene is not fully understood, but it is believed to involve the interaction of the molecule with biological macromolecules such as proteins and nucleic acids. 2,4-Diphenyl-6a-thiathiophthene contains two phenyl rings, which are responsible for its aromaticity and stability. The phenyl rings are believed to interact with the hydrophobic regions of biological macromolecules, leading to changes in their conformation and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,4-Diphenyl-6a-thiathiophthene are not well understood, but it is believed to have potential applications in the field of medical diagnostics. 2,4-Diphenyl-6a-thiathiophthene has been used as a fluorescent probe for the detection of DNA and RNA, which have potential applications in the diagnosis of genetic disorders and infectious diseases.
実験室実験の利点と制限
The advantages of using 2,4-Diphenyl-6a-thiathiophthene in lab experiments include its stability, solubility, and unique properties. 2,4-Diphenyl-6a-thiathiophthene is a stable molecule that can be easily synthesized and purified. It is also soluble in common organic solvents, which makes it easy to handle in lab experiments. The limitations of using 2,4-Diphenyl-6a-thiathiophthene in lab experiments include its toxicity and potential side effects. 2,4-Diphenyl-6a-thiathiophthene has been shown to be toxic to some cell types, which may limit its use in certain experiments.
将来の方向性
The future directions of 2,4-Diphenyl-6a-thiathiophthene research include the development of new synthesis methods, the exploration of its potential applications in medicine, and the investigation of its mechanism of action. New synthesis methods may lead to the development of more efficient and cost-effective ways of producing 2,4-Diphenyl-6a-thiathiophthene. The exploration of its potential applications in medicine may lead to the development of new diagnostic tools and therapies. The investigation of its mechanism of action may lead to a better understanding of its biological effects and potential applications in various scientific fields.
合成法
The synthesis of 2,4-Diphenyl-6a-thiathiophthene can be achieved through several methods, including the Suzuki coupling reaction, Stille coupling reaction, and Sonogashira coupling reaction. Among these methods, the Suzuki coupling reaction is the most commonly used method. The reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction proceeds through the formation of a Pd(II) intermediate, which undergoes transmetallation with the boronic acid to form an arylpalladium intermediate. The intermediate then undergoes reductive elimination to form the desired product, 2,4-Diphenyl-6a-thiathiophthene.
科学的研究の応用
2,4-Diphenyl-6a-thiathiophthene has been widely used in various scientific fields, including material science, organic chemistry, and biochemistry. In material science, 2,4-Diphenyl-6a-thiathiophthene has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells and transistors. In organic chemistry, 2,4-Diphenyl-6a-thiathiophthene has been used as a ligand in catalytic reactions, which have potential applications in the pharmaceutical industry. In biochemistry, 2,4-Diphenyl-6a-thiathiophthene has been used as a fluorescent probe for the detection of DNA and RNA, which have potential applications in medical diagnostics.
特性
CAS番号 |
14905-03-4 |
|---|---|
製品名 |
2,4-Diphenyl-6a-thiathiophthene |
分子式 |
C17H12S3 |
分子量 |
312.5 g/mol |
IUPAC名 |
3,6-diphenyl-1λ4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-triene |
InChI |
InChI=1S/C17H12S3/c1-3-7-13(8-4-1)15-12-18-20-17(15)11-16(19-20)14-9-5-2-6-10-14/h1-12H |
InChIキー |
OHZQNKVSNAUZNB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=S(S2)SC=C3C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C2=CC3=S(S2)SC=C3C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



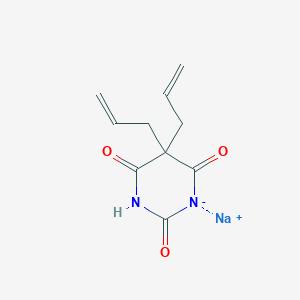
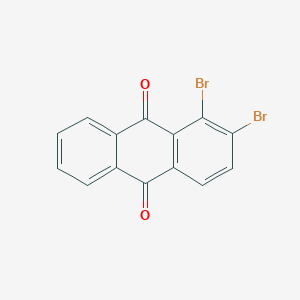
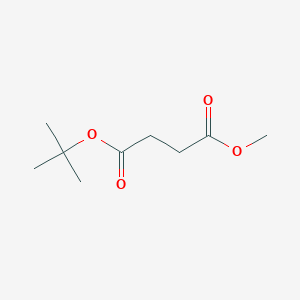
![1,4-Dichloropyrido[4,3-d]pyridazine](/img/structure/B81957.png)


